Cas no 340018-76-0 (2-(Biphenyl-2-yloxy)-5-(trifluoromethyl)phenylamine)

2-(Biphenyl-2-yloxy)-5-(trifluoromethyl)phenylamine structure
340018-76-0 structure
Product Name:2-(Biphenyl-2-yloxy)-5-(trifluoromethyl)phenylamine
CAS No:340018-76-0
MF:C19H14F3NO
MW:329.31577539444
CID:1075230
PubChem ID:777572
Update Time:2025-04-20

2-(Biphenyl-2-yloxy)-5-(trifluoromethyl)phenylamine Chemical and Physical Properties

Names and Identifiers

    • 2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline
    • [2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]amine
    • GVGAERRTKFYAQM-UHFFFAOYSA-N
    • 2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)aniline
    • AKOS015840491
    • 340018-76-0
    • CS-0364204
    • SR-01000521419
    • SR-01000521419-1
    • 2-(2-phenylphenoxy)-5-(trifluoromethyl)aniline
    • ALBB-026285
    • 2-{[1,1'-BIPHENYL]-2-YLOXY}-5-(TRIFLUOROMETHYL)ANILINE
    • 2-(biphenyl-2-yloxy)-5-(trifluoromethyl)aniline
    • 2-(Biphenyl-2-yloxy)-5-(trifluoromethyl)phenylamine
    • MDL: MFCD01117602
    • Inchi: 1S/C19H14F3NO/c20-19(21,22)14-10-11-18(16(23)12-14)24-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12H,23H2
    • InChI Key: GVGAERRTKFYAQM-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=C(C=1)N)OC1=CC=CC=C1C1C=CC=CC=1)(F)F

Computed Properties

  • Exact Mass: 329.10274856g/mol
  • Monoisotopic Mass: 329.10274856g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 395
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 35.2Ų

2-(Biphenyl-2-yloxy)-5-(trifluoromethyl)phenylamine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(Biphenyl-2-yloxy)-5-(trifluoromethyl)phenylamine Pricemore >>

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